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molecular formula C11H15NO3 B3210722 tert-Butyl 6-(hydroxymethyl)nicotinate CAS No. 107756-12-7

tert-Butyl 6-(hydroxymethyl)nicotinate

Cat. No. B3210722
M. Wt: 209.24 g/mol
InChI Key: HMBUPGZRJCFUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04778796

Procedure details

A solution of sodium ethoxide, prepared from 0.5 g of sodium and 12.5 ml of dry ethanol, is added to a solution of the crude 5-t-butoxycarbonyl-2-pyridylmethanol acetate in 26 ml of chloroform, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is neutralized by adding a solution of 3.3 ml of acetic acid in 65 ml of water and extracted with three 70-ml portions of chloroform. The combined extracts are dried over magnesium sulfate and concentrated to give 4.1 g of 5-t-butoxycarbonyl-2-pyridylmethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
5-t-butoxycarbonyl-2-pyridylmethanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].C(O)C.C([O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])=[CH:16][N:15]=1)(=O)C>C(Cl)(Cl)Cl.O.C(O)(=O)C>[C:23]([O:22][C:20]([C:17]1[CH:18]=[CH:19][C:14]([CH2:13][OH:12])=[N:15][CH:16]=1)=[O:21])([CH3:26])([CH3:24])[CH3:25] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
5-t-butoxycarbonyl-2-pyridylmethanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C=C1)C(=O)OC(C)(C)C
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
O
Name
Quantity
3.3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three 70-ml portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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